2,3,4-Trimethyloctane

Boiling point Volatility Distillation

2,3,4-Trimethyloctane is a saturated branched alkane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol, classified among the 159 structural isomers of undecane. It features three methyl substituents located at the 2-, 3-, and 4-positions of the n-octane backbone, producing a distinctive steric and electronic profile.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 62016-31-3
Cat. No. B14542405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethyloctane
CAS62016-31-3
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCCCCC(C)C(C)C(C)C
InChIInChI=1S/C11H24/c1-6-7-8-10(4)11(5)9(2)3/h9-11H,6-8H2,1-5H3
InChIKeySJQAEXCGOLTHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethyloctane (CAS 62016-31-3): A Tri-Branched C11 Alkane for Precision Physicochemical Research and Industrial Application


2,3,4-Trimethyloctane is a saturated branched alkane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol, classified among the 159 structural isomers of undecane [1]. It features three methyl substituents located at the 2-, 3-, and 4-positions of the n-octane backbone, producing a distinctive steric and electronic profile. Key baseline properties include a boiling point of approximately 180 °C, a density of 0.7536 g/cm³, and a refractive index of 1.4221, all of which deviate markedly from its linear and less-branched C11 counterparts .

Why 2,3,4-Trimethyloctane Cannot Be Replaced by a Generic Undecane Isomer


Although all C11H24 alkane isomers share the same elemental composition, the number and position of methyl branches generate substantial differences in boiling point, density, refractive index, lipophilicity, and air-water partitioning . A procurement decision that treats any undecane isomer as interchangeable risks misfitting the required volatility window, solvation power, or environmental transport parameter. The quantitative evidence below demonstrates that 2,3,4-trimethyloctane occupies a distinct property space among its closest C11 analogs, making it the compound of choice when a specific combination of moderate boiling point, elevated density, high refractive index, reduced log P, and higher Henry's law constant is needed [1].

Quantitative Differentiation of 2,3,4-Trimethyloctane Against Closest C11 Isomers


Boiling Point: 16 °C Below n-Undecane, 6 °C Below Mono-Branched 5-Methyldecane

2,3,4-Trimethyloctane exhibits a boiling point of 180 °C, which is 16 °C lower than that of linear n-undecane (196 °C) [1] and 6 °C lower than that of the mono-branched isomer 5-methyldecane (186 °C) [2]. The di-branched isomer 2,6-dimethylnonane boils at 179 °C, only 1 °C below the target, demonstrating that the tri-branched motif does not further depress the boiling point relative to di-branched isomers but still offers a substantial reduction versus linear and mono-branched alternatives [3].

Boiling point Volatility Distillation

Density: 0.7536 g/cm³ — Up to 1.8% Higher Than n-Undecane and Di-Branched Isomers

The density of 2,3,4-trimethyloctane is 0.7536 g/cm³ . This value is 1.8% greater than that of n-undecane (0.740 g/cm³) [1], 2.0% greater than 2-methyldecane (0.7391 g/cm³) [2], and 2.3% greater than 2,6-dimethylnonane (0.7368 g/cm³) [3]. The closely related highly branched isomer 4-tert-butylheptane reaches 0.7530 g/cm³, almost matching the target, indicating that tri-branching on consecutive carbons yields a compact molecular volume comparable to a tert-butyl-substituted chain .

Density Mass per volume Fuel formulation

Refractive Index: 1.4221 — 0.005 to 0.008 Units Higher Than All Comparators

2,3,4-Trimethyloctane displays a refractive index of 1.4221 . This is 0.0051 units above n-undecane (1.4170) [1], 0.0063 units above 5-methyldecane (1.4158) [2], and 0.0078 units above 2,6-dimethylnonane (1.4143) [3]. Even the highly compact 4-tert-butylheptane registers lower at 1.4217, a difference of 0.0004 units . The trend demonstrates that the contiguous 2,3,4-trimethyl substitution pattern produces the highest refractive index among this set of C11 isomers.

Refractive index Optical property Purity assessment

Log P: 4.10 — Over 2 Log Units Lower Than n-Undecane (6.31), Indicating Reduced Lipophilicity

The calculated octanol-water partition coefficient (Log P) of 2,3,4-trimethyloctane is 4.10 . This value is approximately 2.2 log units lower than that of n-undecane (Log P = 6.312) [1] and 2.1 log units lower than 5-methyldecane (Log P = 6.156, estimated) [2]. A smaller Log P indicates that the tri-branched isomer is substantially less lipophilic than its linear or mono-branched counterparts, despite having the same molecular formula. This reduction in hydrophobicity is consistent with the compact molecular shape imposed by consecutive methyl branching, which reduces the solvent-accessible non-polar surface area.

Log P Hydrophobicity QSAR Environmental partitioning

Henry's Law Constant: 9.7×10⁻⁷ mol/(m³·Pa) — 2.2-Fold Higher Air-Water Partitioning Than n-Undecane

The Henry's law solubility constant (Hscp) of 2,3,4-trimethyloctane is 9.7×10⁻⁷ mol/(m³·Pa) at 298.15 K [1]. This is approximately 2.2 times higher than the Hscp of n-undecane, reported as 4.5×10⁻⁷ mol/(m³·Pa) at the same temperature [2]. A larger Henry's law constant indicates that 2,3,4-trimethyloctane partitions more readily from water into the gas phase, a direct consequence of its higher vapor pressure engendered by the branched structure. This quantitative difference is sufficient to alter the predicted environmental transport compartment (air vs. water) in multimedia fate models.

Henry's law constant Volatility from water Environmental chemistry Air-water partitioning

High-Value Application Scenarios for 2,3,4-Trimethyloctane Based on Quantitative Differentiation


Gas Chromatography Retention Index Calibration Standard for Branched Hydrocarbon Fuels

The boiling point of 180 °C and the elevated refractive index of 1.4221 make 2,3,4-trimethyloctane an excellent retention-index marker for gas chromatographic analysis of complex hydrocarbon mixtures (e.g., gasoline, jet fuel, and diesel range organics). Its retention behavior bridges the gap between n-decane (C10, bp 174 °C) and n-undecane (C11, bp 196 °C), providing a well-defined branched reference that improves the accuracy of Kovats retention index calculations for iso-alkanes in the C10–C12 volatility window . The 16 °C boiling point offset from n-undecane ensures baseline chromatographic resolution from the linear n-alkane standard.

Environmental Multimedia Fate Modeling Requiring Isomer-Specific Partitioning Data

The 2.2-fold higher Henry's law constant (9.7×10⁻⁷ vs. 4.5×10⁻⁷ mol/(m³·Pa) for n-undecane) and the 2-log-unit lower Log P (4.10 vs. 6.31) mean that 2,3,4-trimethyloctane will partition differently among air, water, soil, and biota compartments in Level III fugacity models . Researchers conducting environmental risk assessments for petroleum-derived branched alkanes must use isomer-specific physicochemical parameters; substituting n-undecane data would systematically underestimate air-water volatilization by a factor of ~2 and overestimate bioaccumulation potential by more than 2 orders of magnitude.

Specialty Non-Polar Solvent for Density-Sensitive Liquid-Liquid Extraction Processes

With a density of 0.7536 g/cm³, 2,3,4-trimethyloctane is 1.8% denser than n-undecane and 2.3% denser than 2,6-dimethylnonane . This density advantage, combined with a boiling point of 180 °C that is 16 °C below n-undecane, allows easier solvent recovery by distillation. In liquid-liquid extraction processes where phase separation speed and solvent recovery energy costs are critical—such as in natural product isolation or petrochemical fractionation—the higher density improves phase disengagement while the lower boiling point reduces distillation energy input [1].

Fuel Research: Surrogate Component for Branched Alkane Combustion Studies

In the development of surrogate fuel mixtures for gasoline and jet fuel combustion modeling, branched alkanes are represented by compounds like 2,2,4-trimethylpentane (iso-octane). However, 2,3,4-trimethyloctane, with its tri-branched C11 backbone, offers a higher carbon number surrogate that better represents the heavy iso-alkane fraction of real fuels . Its quantified boiling point (180 °C) and density (0.7536) place it in the jet fuel distillation range, while the documented Log P and Henry's law constant provide essential parameters for vapor-liquid equilibrium calculations in fuel spray and evaporation models. The compound's well-defined volatility and polarity metrics make it a tractable single-component surrogate for the branched alkane class in kinetic mechanism validation.

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